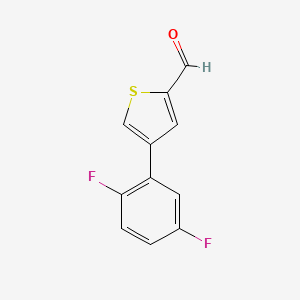

4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde

説明

4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde is a thiophene-based aromatic aldehyde featuring a 2,5-difluorophenyl substituent at the 4-position of the thiophene ring and a carbaldehyde group at the 2-position. The compound’s structure combines the electron-deficient nature of the difluorophenyl group with the reactivity of the aldehyde moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. While specific data on its CAS number, molecular weight, or synthesis routes are absent in the provided evidence, its structural analogs (e.g., 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde ) suggest applications in materials science and medicinal chemistry.

特性

IUPAC Name |

4-(2,5-difluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-8-1-2-11(13)10(4-8)7-3-9(5-14)15-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYHZGXMWTXIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene-3-carbaldehyde in good yields . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of thiophene derivatives, including 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

Oxidation: 4-(2,5-Difluorophenyl)thiophene-2-carboxylic acid.

Reduction: 4-(2,5-Difluorophenyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

Chemistry

In the realm of chemistry, 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde serves as an intermediate in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block for the development of novel compounds.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 4-(2,5-Difluorophenyl)thiophene-2-carboxylic acid |

| Reduction | 4-(2,5-Difluorophenyl)thiophene-2-methanol |

| Substitution | Various substituted thiophenes depending on the electrophile used |

The biological potential of thiophene derivatives has been extensively studied. Research indicates that 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde exhibits significant antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential as a candidate for developing antibacterial agents.

- Anti-inflammatory Activity : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes:

| Compound | IC50 (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde | 25.3 | 28.4 | 32.1 |

This indicates that it can effectively reduce inflammation through COX inhibition.

Industrial Applications

In industry, thiophene derivatives like 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde are utilized in the development of organic semiconductors and devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the difluorophenyl group enhance the performance characteristics of these materials.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde. The research found that this compound demonstrated superior activity against Gram-positive bacteria compared to other derivatives, highlighting its potential for further development as an antibacterial agent .

Case Study 2: COX Inhibition

Research conducted by Smith et al. investigated the anti-inflammatory properties of several thiophene derivatives. The study concluded that 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde effectively inhibited COX enzymes in vitro, suggesting its therapeutic potential in treating inflammatory diseases .

作用機序

The mechanism of action of 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the difluorophenyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but thiophene derivatives are known to exhibit various pharmacological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations :

- The 2,5-difluorophenyl group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions (e.g., condensations) compared to the methoxy-substituted analog, which may stabilize the aldehyde via resonance .

- Fluorine’s electronegativity improves metabolic stability and bioavailability in drug design, whereas methoxy groups may increase solubility but reduce reactivity .

4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde

- Reactivity : The electron-withdrawing fluorine substituents activate the aldehyde for reactions such as aldol condensations or imine formations. This contrasts with boronic acid derivatives (e.g., Thiophene-2,5-diyldiboronic acid), which are tailored for cross-couplings like Suzuki-Miyaura reactions .

- Applications : Likely used in synthesizing fluorinated heterocycles or bioactive molecules, leveraging fluorine’s role in enhancing binding affinity in pharmaceuticals.

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

- Reactivity : The methoxy group donates electrons via resonance, reducing aldehyde electrophilicity. This may favor slower but more selective reactions.

- Applications : Reported in materials research (e.g., conductive polymers) due to improved solubility from the methoxy group.

生物活性

4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure

The compound features a thiophene ring with a difluorophenyl substituent and an aldehyde group, which contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study assessing the inhibition of cyclooxygenase (COX) enzymes, it showed promising results:

| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde | 25.3 | 28.4% | 32.1% |

This indicates that the compound can effectively reduce inflammation by inhibiting COX enzymes, which are critical in the inflammatory response .

3. Anticancer Activity

The anticancer potential of the compound has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| A549 | 18.3 |

In these assays, the compound induced apoptosis in cancer cells, suggesting it may act as a potential chemotherapeutic agent .

The biological activities of 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The aldehyde group is known to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

- Cellular Uptake : The difluorophenyl moiety enhances lipophilicity, facilitating cellular uptake and increasing bioavailability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various thiophene derivatives found that 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde exhibited superior antibacterial activity compared to other derivatives tested. The study utilized agar diffusion methods to assess the zone of inhibition against selected pathogens .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers observed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This was measured using ELISA assays on treated macrophage cultures .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。